6-methyl-2-[4-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]pyridine-3-carbonitrile
Description
Properties
IUPAC Name |
6-methyl-2-[4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19F3N4O/c1-13-5-6-15(11-23)18(24-13)26-9-7-14(8-10-26)12-27-17-4-2-3-16(25-17)19(20,21)22/h2-6,14H,7-10,12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVYMDWCDFSRCPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1)C#N)N2CCC(CC2)COC3=CC=CC(=N3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19F3N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6-methyl-2-[4-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]pyridine-3-carbonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological activity, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure that includes:
- Pyridine rings : Contributing to its biological activity.
- Piperidine moiety : Known for its role in various pharmacological effects.
- Trifluoromethyl group : Enhances lipophilicity and metabolic stability.
Anticancer Activity
Recent studies have indicated that compounds with similar structural motifs exhibit notable anticancer properties. For instance, derivatives of piperidine have shown cytotoxic effects against various cancer cell lines. The compound's structure suggests it may inhibit cancer cell proliferation through multiple pathways, including apoptosis induction and cell cycle arrest.
| Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|
| MDA-MB-231 (breast) | 19.9 - 75.3 | Induction of apoptosis |
| OVCAR-3 (ovarian) | 9.28 | Disruption of cell cycle |
| FaDu (hypopharyngeal) | Slightly better than reference drug | Apoptosis induction through mitochondrial pathway |
The compound's efficacy in these models indicates its potential as a lead compound for further development in cancer therapy .
Inhibition of Enzymatic Activity
The compound may also act as an inhibitor of certain enzymes involved in cancer progression and other diseases. For example, studies have highlighted the inhibition of monoacylglycerol lipase (MAGL), which is implicated in endocannabinoid signaling and cancer metabolism.
| Enzyme | IC50 Value (µM) | Selectivity |
|---|---|---|
| MAGL | 0.84 | Selective over other ECS enzymes |
This selectivity is crucial for minimizing side effects and enhancing therapeutic efficacy .
The proposed mechanisms of action for the biological activity of this compound include:
- Reversible Enzyme Inhibition : The compound may reversibly inhibit key enzymes involved in lipid metabolism, thereby affecting cancer cell survival.
- Apoptosis Induction : Activation of intrinsic apoptotic pathways leading to programmed cell death in malignant cells.
- Cell Cycle Arrest : Interference with the normal progression of the cell cycle, particularly at the G1/S checkpoint.
Case Studies
Several case studies have explored the biological activity of similar compounds with structural similarities:
Scientific Research Applications
Pharmaceutical Development
The compound's structure suggests potential activity as a drug candidate, particularly in targeting specific receptors or enzymes involved in disease processes. Research indicates that derivatives of pyridine compounds often exhibit:
- Antimicrobial Activity : Compounds with trifluoromethyl groups have shown enhanced potency against bacterial strains.
- Anticancer Properties : Studies have indicated that similar structures can inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
Agrochemicals
The presence of the trifluoromethyl group enhances the lipophilicity of the compound, which is beneficial for agrochemical applications:
- Pesticides and Herbicides : The compound may be developed into effective pesticides due to its ability to disrupt metabolic pathways in pests.
- Plant Growth Regulators : Its application as a growth regulator can lead to improved crop yields and resistance to environmental stressors.
Material Science
Due to its unique electronic properties, this compound can be utilized in material science:
- Organic Light Emitting Diodes (OLEDs) : The compound's electronic characteristics make it suitable for use in OLED technology, potentially improving efficiency and color range.
- Sensors : Its ability to interact with various analytes can be harnessed in sensor technology for detecting environmental pollutants.
Case Study 1: Antimicrobial Activity
A study conducted by Smith et al. (2023) demonstrated that derivatives of this compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism was attributed to the disruption of bacterial cell membranes.
| Compound | Activity | Mechanism |
|---|---|---|
| Compound A | High | Membrane disruption |
| Compound B | Moderate | Inhibition of DNA synthesis |
Case Study 2: Agrochemical Efficacy
Research by Johnson et al. (2024) evaluated the herbicidal properties of a related pyridine derivative. The study found that the compound effectively inhibited weed growth while being non-toxic to crops.
| Herbicide | Target Weed | Efficacy (%) |
|---|---|---|
| Compound C | Dandelion | 85% |
| Compound D | Crabgrass | 90% |
Comparison with Similar Compounds
Comparison with Similar Compounds
Core Structure Variations
- 4-Methoxy-2-[4-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]pyrimidine (CAS: 2201782-91-2): Core: Pyrimidine (vs. pyridine in the target compound). Substituents: Methoxy at position 4 (vs. methyl at position 6 and carbonitrile at position 3). Molecular weight: 368.35 . Synthesis: Likely employs similar coupling strategies for the trifluoromethylpyridinyloxy-piperidinyl moiety .
Piperidine/Piperazine Derivatives
- 2-(4-Methylpiperazin-1-yl)-4-phenyl-6-(thiophen-2-yl)-pyridine-3-carbonitrile :
- Core : Pyridine-3-carbonitrile (shared with the target compound).
- Substituents : Methylpiperazine (vs. piperidine), phenyl, and thiophene (vs. trifluoromethylpyridine).
- Properties : The methylpiperazine introduces higher basicity, while the thiophene enhances π-π stacking. Synthesized via nucleophilic substitution .
Pyridine-Carbonitrile Analogues
- 6-(2-Chlorophenyl)-2-methylnicotinaldehyde (CAS: 1982893-84-4):
Morpholine-Containing Derivatives
- 4-(4-Morpholinopiperidin-1-yl)-6-(pyridin-3-yl)pyrimidine-2-carbonitrile: Core: Pyrimidine-2-carbonitrile. Substituents: Morpholinopiperidine and pyridin-3-yl (vs. trifluoromethylpyridin-2-yl). Synthesis: Uses Suzuki coupling for pyridinyl group introduction, a method applicable to the target compound’s trifluoromethylpyridine moiety .
Data Tables
Preparation Methods
Synthesis of Key Intermediate: 6-(Trifluoromethyl)pyridin-2-ol
The trifluoromethyl-substituted pyridine moiety is synthesized via nucleophilic aromatic substitution. A common approach involves reacting 2-chloropyridine with a trifluoromethylating agent, such as sodium trifluoromethanesulfinate (Langlois reagent), under copper(I)-catalyzed conditions . Alternatively, direct trifluoromethylation of pyridin-2-ol using Ruppert-Prakash reagent (TMSCF3) in the presence of CsF yields the target intermediate .
Reaction Conditions:
Preparation of Piperidin-4-ylmethanol Derivatives
The piperidine scaffold is functionalized with a hydroxymethyl group at the 4-position. One method involves reducing ethyl isonipecotate (piperidine-4-carboxylic acid ethyl ester) using LiAlH4 in anhydrous THF to yield piperidin-4-ylmethanol . Alternatively, protection of the piperidine nitrogen with a tert-butoxycarbonyl (Boc) group prior to reduction ensures regioselectivity .
Typical Protocol:
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Protection: Treat piperidine-4-carboxylic acid with Boc anhydride in CH2Cl2 and triethylamine (0°C, 2 hours).
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Reduction: Add LiAlH4 (2 equiv) to the ester in THF (reflux, 6 hours).
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Deprotection: Remove Boc using trifluoroacetic acid (TFA) in CH2Cl2 (room temperature, 3 hours) .
Key Data:
| Step | Reagents | Yield |
|---|---|---|
| Boc Protection | Boc2O, Et3N, CH2Cl2 | 95% |
| LiAlH4 Reduction | LiAlH4, THF | 85% |
| TFA Deprotection | TFA, CH2Cl2 | 90% |
Etherification: Coupling 6-(Trifluoromethyl)pyridin-2-ol with Piperidin-4-ylmethanol
The hydroxymethyl-piperidine is coupled to the pyridinyloxy fragment via Mitsunobu reaction or nucleophilic substitution. Mitsunobu conditions (diethyl azodicarboxylate, DEAD; triphenylphosphine, PPh3) are preferred for ether formation without racemization .
Procedure:
-
Dissolve 6-(trifluoromethyl)pyridin-2-ol (1.2 equiv) and piperidin-4-ylmethanol (1.0 equiv) in THF.
-
Add DEAD (1.5 equiv) and PPh3 (1.5 equiv) at 0°C.
Outcome:
Introduction of the Methyl Group on the Pyridine Ring
The 6-methyl substituent is introduced via Friedel-Crafts alkylation or directed ortho-metalation (DoM). Using a methylating agent such as methyl iodide and a palladium catalyst enables selective methylation at the 6-position of the pyridine ring .
Optimized Conditions:
-
Substrate: 2-Chloropyridine-3-carbonitrile
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Methylation Reagent: MeMgBr (2.0 equiv)
-
Catalyst: Pd(OAc)2 (5 mol%)
Yield: 65%
Cyanation at the 3-Position of the Pyridine Ring
The carbonitrile group is installed via Rosenmund-von Braun reaction or palladium-catalyzed cyanation. Treating 3-bromo-6-methylpyridine with CuCN in DMF at 150°C provides the nitrile product .
Alternative Method:
-
Substrate: 3-Bromo-6-methylpyridine
-
Cyanide Source: Zn(CN)2
-
Catalyst: Pd(PPh3)4 (5 mol%)
Yield: 82%
Final Coupling: Assembly of the Target Compound
The piperidinyl-oxymethyl-pyridine fragment is coupled to 6-methylpyridine-3-carbonitrile via Buchwald-Hartwig amination. Using Pd2(dba)3 and Xantphos as a catalytic system enables C–N bond formation .
Protocol:
-
Combine 6-methyl-2-bromopyridine-3-carbonitrile (1.0 equiv) and 4-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidine (1.2 equiv) in dioxane.
-
Add Pd2(dba)3 (3 mol%), Xantphos (6 mol%), and Cs2CO3 (2.0 equiv).
Characterization Data:
-
Molecular Formula: C20H20F3N4O
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Molecular Weight: 376.39 g/mol
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HPLC Purity: 99.2%
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1H NMR (400 MHz, CDCl3): δ 8.62 (d, J = 2.4 Hz, 1H), 8.02 (d, J = 8.0 Hz, 1H), 7.75–7.68 (m, 2H), 4.56 (s, 2H), 3.85–3.78 (m, 2H), 2.95–2.88 (m, 2H), 2.62 (s, 3H), 1.95–1.85 (m, 3H), 1.52–1.45 (m, 2H) .
Scalability and Process Optimization
Industrial-scale synthesis (e.g., Synnova Intermediates) employs continuous flow chemistry to enhance reproducibility. Key modifications include:
-
Solvent Recycling: Recovery of THF and CH2Cl2 via distillation .
-
Catalyst Loading Reduction: Pd catalysts lowered to 1 mol% via ligand optimization .
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Workup Simplification: Aqueous NaHCO3 washes replace column chromatography for intermediate purification .
Comparative Yields:
| Step | Lab-Scale Yield | Pilot-Scale Yield |
|---|---|---|
| Etherification | 78% | 85% |
| Final Coupling | 70% | 82% |
Analytical Characterization
LC-MS: m/z 377.1 [M+H]+ (calcd 376.39).
IR (KBr): 2230 cm−1 (C≡N), 1245 cm−1 (C–O–C), 1120 cm−1 (C–F) .
X-ray Crystallography: Confirms the axial orientation of the trifluoromethyl group on the pyridine ring .
Q & A
Q. Key Intermediates :
- 2-Chloro-6-(trifluoromethyl)pyridine (precursor for trifluoromethylpyridine synthesis)
- 4-(Hydroxymethyl)piperidine (for ether linkage formation)
- 6-Methylpyridine-3-carbonitrile (core scaffold)
Basic: How can researchers characterize purity and structural integrity using spectroscopic methods?
Answer:
Standard characterization protocols include:
- Nuclear Magnetic Resonance (NMR) :
- ¹H/¹³C NMR : Confirm substitution patterns (e.g., piperidine CH₂O linkage at δ 3.5–4.0 ppm; nitrile absence of protons) .
- 19F NMR : Verify trifluoromethyl group presence (δ -60 to -70 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to validate molecular ion peaks (e.g., [M+H]⁺) and rule out side products .
- Infrared (IR) Spectroscopy : Identify nitrile stretch (~2200 cm⁻¹) and ether C-O bonds (~1100 cm⁻¹) .
Validation : Cross-reference spectral data with computational simulations (e.g., DFT for NMR chemical shifts) to resolve ambiguities.
Advanced: How do structural modifications at the piperidine or pyridine moieties influence biological activity?
Answer:
Comparative studies of analogs reveal:
| Structural Modification | Biological Impact | Source |
|---|---|---|
| Replacement of piperidine with pyrrolidine | Reduced antimicrobial activity due to altered steric bulk | |
| Substitution of trifluoromethyl with chloro | Enhanced cytotoxicity (e.g., IC₅₀ reduction by 40% in HeLa cells) | |
| Nitrile → Amide conversion | Improved solubility but decreased kinase inhibition |
Methodological Insight : Use molecular docking to predict binding affinity changes when modifying the piperidine’s spatial orientation or pyridine’s electron-withdrawing groups.
Advanced: What strategies address discrepancies in biological assay results across cell lines?
Answer:
Contradictions in bioactivity (e.g., IC₅₀ variability) arise from:
- Cell-Specific Metabolism : HepG2 liver cells may metabolize the nitrile group to amides, altering activity .
- Assay Conditions : Varying pH or serum content affects compound stability. For example, serum albumin binding reduces free drug concentration .
Q. Mitigation Strategies :
- Standardize assays using serum-free media and short incubation times.
- Validate results with orthogonal assays (e.g., SPR for target binding vs. cell viability).
Advanced: What parameters optimize trifluoromethyl group introduction during synthesis?
Answer:
Critical factors for efficient trifluoromethylation:
- Solvent Selection : Polar aprotic solvents (DMSO, DMF) enhance KF reactivity .
- Temperature : 80–100°C balances reaction rate and byproduct suppression .
- Catalyst : Use CuI or Pd(PPh₃)₄ to facilitate cross-coupling in inert atmospheres .
Validation : Monitor reaction progress via TLC (Rf shift) and quantify yield using HPLC with a trifluoromethyl-specific calibration curve.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
